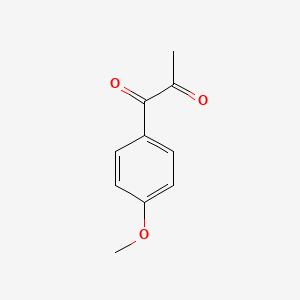

1-(4-Methoxyphenyl)propane-1,2-dione

Description

Overview of α-Diketone Chemistry and Reactivity

α-Diketones, or 1,2-dicarbonyls, are distinguished by the close proximity of their two carbonyl groups. This structural feature results in a unique electronic environment and reactivity profile compared to monoketones or dicarbonyls where the keto groups are more separated. wikipedia.org A distinctive feature of 1,2-diketones is the relatively long carbon-carbon bond connecting the two carbonyl groups, which is attributed to the electrostatic repulsion between the partial positive charges on the carbonyl carbons. wikipedia.org

The chemistry of α-diketones is dominated by the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. Their reactivity includes:

Condensation Reactions: They readily condense with bifunctional nucleophiles like amines, ureas, and thioureas to form a wide variety of heterocyclic compounds, such as quinoxalines and imidazoles. wikipedia.orgorganic-chemistry.org

Oxidation and Reduction: The carbonyl groups can be reduced to form α-hydroxy ketones (acyloins) and further to 1,2-diols. Conversely, α-diketones are often synthesized by the oxidation of the α-methylene group of a ketone or by oxidizing 1,2-diols. organic-chemistry.orgadichemistry.com

Photochemistry: Many α-diketones are photosensitive and can undergo unique reactions upon irradiation, such as C-C bond formation. acs.org

The major biotransformation pathway for α-diketones is reduction to the less electrophilic α-hydroxyketones, which is considered a detoxification pathway. nih.gov From a toxicological perspective, the electrophilic nature of α-diketones allows them to covalently modify cellular nucleophiles, with a preference for arginine residues in proteins. nih.gov

The Role of Aromatic Substituents in Diketone Reactivity and Utility

The presence of an aromatic substituent directly attached to a dicarbonyl moiety significantly influences the compound's reactivity. Substituents on the aromatic ring can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbons. adichemistry.com

In 1-(4-Methoxyphenyl)propane-1,2-dione, the key substituent is the 4-methoxyphenyl (B3050149) group. The methoxy (B1213986) (-OCH₃) group at the para position of the phenyl ring is a strong electron-donating group through resonance. This has several consequences:

Modulated Reactivity: The electron-donating nature of the methoxy group pushes electron density into the aromatic ring and towards the adjacent carbonyl group. This reduces the partial positive charge on that carbonyl carbon, making it less electrophilic compared to the second carbonyl group (at the 2-position).

Selective Reactions: This electronic differentiation between the two carbonyls can lead to selective reactions, where a nucleophile preferentially attacks the more electron-deficient carbonyl carbon (the one adjacent to the methyl group). acs.org

Stabilization of Intermediates: The aromatic ring can stabilize reaction intermediates, such as radicals or ions, formed during a reaction, which can facilitate certain chemical transformations. adichemistry.com

This modulation of reactivity by the aromatic substituent makes compounds like this compound useful as fine-tuned intermediates in multi-step syntheses.

Historical Context and Evolution of Research on this compound and Related Structures

A pivotal moment in the synthesis of α-diketones was the development of the Riley oxidation in 1932 by Harry Lister Riley. wikipedia.org This reaction utilizes selenium dioxide (SeO₂) to oxidize methylene (B1212753) groups that are adjacent (in the α-position) to a carbonyl group, directly forming a 1,2-dicarbonyl compound. adichemistry.comwikipedia.orgnih.gov The Riley oxidation provided a relatively straightforward and reliable method for converting ketones like p-methoxypropiophenone into the corresponding α-diketone, this compound.

Early research on α-diketones focused on understanding their fundamental reactivity. Over time, as synthetic methodologies became more sophisticated, the focus shifted towards utilizing these compounds as versatile building blocks. The study of aromatic α-diketones evolved from simple structures like benzil (B1666583) to more complex, functionalized molecules like this compound, driven by the need for specific electronic properties and reactivity in targeted syntheses.

Scope and Objectives of Advanced Research on this compound

Modern research continues to explore the utility of this compound, focusing on its application in several key areas. The objectives of this advanced research include:

Synthesis of Complex Heterocycles: Due to its two distinct carbonyl groups, the compound serves as a valuable precursor for the synthesis of complex heterocyclic molecules. Research focuses on developing new catalytic methods to control the regioselectivity of condensation reactions, leading to novel scaffolds for pharmaceutical and materials science applications.

Photocatalysis and Photochemistry: The photosensitivity of the α-diketone moiety is an area of active investigation. Research aims to harness this property by using the compound in photoinduced reactions, such as catalyzing C-C bond formations or developing photoresponsive materials. acs.org Studies may explore its potential in photooxidation or photoreduction processes under specific conditions. chemrxiv.org

Development of Bioactive Molecules: The methoxyphenyl moiety is a common feature in many biologically active compounds. Researchers are exploring derivatives of this compound as potential scaffolds for new therapeutic agents. For instance, related structures containing the 4-methoxyphenyl group have been investigated for antioxidant and anticancer activities.

Materials Science: The rigid structure and specific electronic properties conferred by the aromatic and diketone groups make it a candidate for incorporation into advanced materials, such as polymers or coatings, where durability and specific interactions are required. ucl.ac.uk

Data Tables

Table 1: Physical and Chemical Properties of this compound

Data sourced from PubChem CID 6430837. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | This compound |

| Physical Description | Solid (predicted) |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Table 2: Common Synthetic Routes to α-Diketones

| Method | Description | Key Reagents | Reference |

| Riley Oxidation | Oxidation of an α-methylene group adjacent to a carbonyl. | Selenium Dioxide (SeO₂) | adichemistry.comwikipedia.org |

| Oxidation of Alkynes | Direct oxidation of internal alkynes to the corresponding dicarbonyl. | KMnO₄, RuO₄, Mercuric Salts | acs.org |

| Oxidation of 1,2-Diols | Oxidation of vicinal diols. | TEMPO, Iodobenzene (B50100) dichloride | organic-chemistry.org |

| Aerobic Oxidation | Oxidation of deoxybenzoins (α-aryl ketones) using air as the oxidant. | DABCO (catalyst) | organic-chemistry.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)propane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJWSQBCJZWMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Propane 1,2 Dione

Classical and Established Synthetic Routes to 1-(4-Methoxyphenyl)propane-1,2-dione

The oxidation of precursor molecules, including vicinal diols and α-hydroxy ketones, remains a fundamental and widely employed strategy for the synthesis of α-diketones. The effectiveness of these routes often depends on the choice of oxidant and catalyst, which dictates the reaction's selectivity and efficiency.

Oxidation Reactions of Precursor Alcohols and Hydroxy Ketones

The direct oxidation of 1,2-diols (vicinal diols) provides a straightforward route to α-diketones. The success of this transformation hinges on preventing over-oxidation or undesired side reactions, such as carbon-carbon bond cleavage. nih.gov Various catalytic systems have been developed to achieve this selectivity.

Manganese-based catalysts are recognized for their versatility and effectiveness in oxidation chemistry. rsc.org Catalytic systems prepared in situ from manganese(II) salts and ligands like pyridine-2-carboxylic acid (PCA) can oxidize vicinal diols to α-hydroxy ketones using hydrogen peroxide (H₂O₂) as a green oxidant. nih.gov While this method is highly effective for producing α-hydroxy ketones, further oxidation to the corresponding α-diketone can be achieved, although care must be taken to control the reaction conditions to prevent C-C bond cleavage. nih.gov The reaction is typically performed under mild, near-neutral pH conditions. nih.gov

| Substrate | Catalyst System | Oxidant | Solvent | Key Observation | Yield (%) |

| cis-1,2-Cyclohexanediol | Mn(ClO₄)₂ / PCA | H₂O₂ | Acetonitrile (B52724) | Forms α-hydroxy ketone; minor C-C cleavage | ~95% conversion |

| Butane-1,2,4-triol | Mn(ClO₄)₂ / PCA | H₂O₂ | Acetonitrile | Selective oxidation to the α-hydroxy ketone | 47% conversion |

Data derived from studies on analogous vicinal diol oxidations. nih.gov

Dimethyldioxirane (DMDO) is a powerful yet mild and selective oxidizing agent, known for its ability to perform oxidations under neutral conditions. wikipedia.org The only byproduct of its reaction is acetone, which is volatile and easily removed. wikipedia.org DMDO is particularly effective in the oxidation of secondary alcohols to ketones and can selectively oxidize vicinal diols to α-hydroxy ketones. wikipedia.org The electrophilic nature of DMDO means it reacts preferentially at electron-rich centers. acs.org While its primary application is often in epoxidation, its utility extends to the oxidation of various functional groups, including the conversion of alcohols to carbonyl compounds. wikipedia.org

The mechanism involves a concerted oxygen transfer from the strained three-membered ring of the dioxirane (B86890) to the substrate. youtube.com This process is highly efficient and can be used for sensitive molecules that might not tolerate harsher oxidizing conditions. youtube.com

The use of stable nitroxyl (B88944) radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts for alcohol oxidation is a well-established and highly versatile methodology. In a typical TEMPO-mediated oxidation, a stoichiometric co-oxidant regenerates the active oxoammonium ion species from the TEMPO radical. windows.net

This catalytic system can be finely tuned to achieve the selective oxidation of vicinal diols. By carefully selecting the co-oxidant and controlling the reaction stoichiometry, it is possible to synthesize either α-hydroxy ketones or, with sufficient oxidant, the fully oxidized α-diketones. organic-chemistry.org For instance, using iodobenzene (B50100) dichloride as the stoichiometric oxidant in the presence of catalytic TEMPO allows for the controlled oxidation of 1,2-diols. organic-chemistry.org

| Catalyst System | Co-oxidant | Substrate Type | Product | Ref. |

| TEMPO | Iodobenzene dichloride | 1,2-Diols | α-Hydroxy ketones or α-Diketones | organic-chemistry.org |

| TEMPO | NaOCl / NaClO₂ | 1,2-Diols | α-Hydroxy acids | organic-chemistry.org |

Oxidative Cleavage Reactions Leading to this compound

An alternative and increasingly important strategy for generating valuable aromatic compounds involves the breakdown of more complex molecules. Lignin (B12514952), a major component of biomass, is a rich source of phenylpropanoid units that can be chemically transformed into high-value chemicals. nih.gov

Lignin is a complex polymer composed of various substituted phenylpropane units linked by ether and carbon-carbon bonds. The β-O-4 linkage is the most abundant in native lignin. chemistryviews.org Synthetic lignin model compounds containing these linkages are frequently used to develop and optimize catalytic methods for lignin depolymerization.

The synthesis of this compound can be conceptualized through the oxidative cleavage of a lignin model precursor. For example, a compound like 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, which contains a β-O-4 linkage, can be subjected to catalytic oxidation. This process typically involves the oxidation of the α-hydroxyl group to a ketone, which activates the adjacent β-O-4 ether bond for subsequent cleavage. This cleavage would release a phenolic component and the desired this compound fragment, although often as an intermediate that may be further transformed depending on the reaction conditions. Studies have shown that catalytic hydrogenation of the related compound 1-(4-hydroxy-3-methoxyphenyl)-1,2-propanedione can yield the corresponding α-hydroxy ketone, demonstrating the chemical relationship between these structures. cdnsciencepub.comresearchgate.net

Iodine-Catalyzed Oxidative Cleavage of 1,3-Diaryldiketones

A prominent strategy for the synthesis of 1,2-diones involves the oxidative C-C bond cleavage of a 1,3-diketone precursor. Molecular iodine has emerged as an inexpensive and environmentally benign catalyst for such transformations. rsc.org This methodology typically involves the aerobic photooxidation of a 1,3-diketone in the presence of a catalytic amount of iodine. organic-chemistry.org The reaction proceeds under mild conditions, often requiring only oxygen from the air as the terminal oxidant and irradiation with light. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a suitable precursor such as 1-(4-methoxyphenyl)butane-1,3-dione (B1593905) would undergo iodine-catalyzed oxidative cleavage. The mechanism is believed to involve the enol form of the 1,3-dicarbonyl compound. nih.gov This approach is notable for its metal-free conditions, which avoids the costs and toxicity associated with heavy metal catalysts. nih.gov Control experiments have confirmed that the reaction requires the presence of iodine, oxygen, and light to proceed efficiently. organic-chemistry.org

Rearrangement Reactions Facilitating Diketone Formation

Rearrangement reactions provide a powerful tool for carbon-carbon bond formation and the construction of complex molecular frameworks. In the context of diketone synthesis, specific rearrangements are instrumental in preparing the necessary precursors.

The Baker-Venkataraman rearrangement is a classic organic reaction used to synthesize 1,3-diketones from 2-acyloxyacetophenones using a base. wikipedia.orgchemistry-reaction.com This reaction is a key step in the synthesis of flavones and chromones. wikipedia.orguclan.ac.uk While it directly produces 1,3-diketones rather than the target 1,2-dione, it is a crucial and widely used method for preparing the necessary precursors for subsequent oxidative cleavage. chemistry-reaction.comuclan.ac.uk

The mechanism involves the formation of an enolate by the abstraction of an α-hydrogen from the ketone by a base. organic-chemistry.org This is followed by an intramolecular nucleophilic attack of the enolate on the ester carbonyl group, leading to a cyclic alkoxide intermediate. wikipedia.org Subsequent ring-opening yields the more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.orgorganic-chemistry.org Adaptations of this reaction, such as using phase-transfer catalysis or performing the reaction under solvent-free conditions, have been developed to make the process more efficient and environmentally friendly. bas.bg For the synthesis of a precursor to this compound, one could start with 2-acetoxy-4'-methoxyacetophenone, which upon treatment with a base like potassium hydroxide, would rearrange to form 1-(4-methoxyphenyl)butane-1,3-dione.

Modern and Sustainable Synthetic Approaches

Reflecting the growing emphasis on green chemistry, recent research has focused on developing synthetic routes that are more sustainable, utilizing enzymatic catalysts, avoiding transition metals, and optimizing reaction conditions to maximize efficiency.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to construct complex molecules. beilstein-journals.org A two-step chemo-enzymatic method has been effectively used for the synthesis of this compound and related compounds. nih.govresearchgate.net

The process begins with the enzymatic conversion of a propenylbenzene, such as anethole, into the corresponding vicinal diol, 1-(4-methoxyphenyl)propane-1,2-diol. nih.govfrontiersin.org This step often involves a lipase-catalyzed epoxidation followed by hydrolysis. nih.govresearchgate.net The second step is the oxidation of the resulting diol to the target α-diketone. frontiersin.org This oxidation can be achieved using various methods, including microbial oxidation or chemo-catalytic approaches like TEMPO-mediated oxidation. nih.gov This pathway is advantageous as it often proceeds under mild conditions and can exhibit high selectivity, which are hallmarks of enzymatic transformations. beilstein-journals.org

Transition-Metal-Free Synthetic Protocols for Diketone Formation

The development of transition-metal-free synthetic methods is a central goal of sustainable chemistry, aiming to reduce costs and environmental impact. researchgate.net Several of the methodologies applicable to the synthesis of this compound fall into this category.

The Baker-Venkataraman rearrangement, for instance, is a base-catalyzed reaction that does not require a transition metal, making it an inherently "green" method for generating the 1,3-diketone precursor. wikipedia.orgbas.bg Similarly, the subsequent iodine-catalyzed oxidative cleavage of the 1,3-diketone to the final 1,2-dione product is a metal-free process. rsc.org These protocols rely on readily available and inexpensive reagents, further enhancing their appeal from a sustainability perspective. rsc.orgsemanticscholar.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the efficiency of a chemical synthesis is critical for its practical application. The optimization of reaction conditions—such as solvent, temperature, catalyst loading, and reaction time—plays a pivotal role in improving both the yield and selectivity of the desired product. nih.gov

For the synthesis of this compound, each step in a proposed pathway can be systematically optimized. For example, in silver(I)-promoted oxidative coupling reactions used to create related structures, it was found that acetonitrile provided a superior balance between substrate conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). scielo.brchemrxiv.org Furthermore, adjusting the stoichiometry of the oxidant and reducing reaction times were shown to significantly impact the efficiency of the reaction without compromising the yield. scielo.brchemrxiv.org These principles can be applied to the synthesis of the target diketone. For instance, in the iodine-catalyzed cleavage step, variables such as the intensity and wavelength of the light source, the concentration of the iodine catalyst, and the choice of solvent could be fine-tuned to achieve the highest possible yield and purity of this compound.

The following table illustrates typical parameters that are varied during the optimization of synthetic reactions.

| Parameter | Variable 1 | Variable 2 | Variable 3 | Optimal Condition | Rationale for Optimization |

| Solvent | Dichloromethane | Benzene | Acetonitrile | Acetonitrile | Improves selectivity and conversion; "greener" alternative. scielo.brchemrxiv.org |

| Catalyst Loading | 0.1 equiv. | 0.5 equiv. | 1.0 equiv. | 0.5 equiv. | Balances reaction rate with cost and potential side reactions. scielo.br |

| Temperature | Room Temp | 60 °C | 100 °C | 60 °C | Enhances reaction rate without promoting product decomposition. nih.gov |

| Reaction Time | 4 h | 12 h | 20 h | 4 h | Minimizes energy consumption and formation of byproducts. scielo.brchemrxiv.org |

Chemical Reactivity, Transformation, and Mechanistic Studies of 1 4 Methoxyphenyl Propane 1,2 Dione

Fundamental Reaction Pathways

The chemical behavior of 1-(4-Methoxyphenyl)propane-1,2-dione is dictated by the interplay of its two key structural features: the aromatic methoxyphenyl group and the adjacent diketone moiety. This combination allows the molecule to participate in a variety of fundamental organic reactions.

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are influenced by the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the propanoyl-1,2-dione group (-CO-CO-CH₃).

Directing Effects: The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the diketone moiety is a deactivating group, withdrawing electron density from the ring via induction and resonance, and acts as a meta-director. libretexts.org In a competition between a strong activating group and a deactivating group, the activating group's directing effect typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (C2 and C6).

Common EAS Reactions: While specific studies on this compound are not extensively detailed in the literature, its behavior in standard EAS reactions can be predicted.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromination would likely yield 1-(3-bromo-4-methoxyphenyl)propane-1,2-dione.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the positions ortho to the methoxy group. youtube.com

Friedel-Crafts Reactions: Due to the presence of the deactivating diketone group, the ring is likely not nucleophilic enough to undergo Friedel-Crafts alkylation or acylation reactions, which are known to fail on strongly deactivated rings. libretexts.org

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(3-Bromo-4-methoxyphenyl)propane-1,2-dione |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methoxy-3-nitrophenyl)propane-1,2-dione |

| Sulfonation | Fuming H₂SO₄ | 5-(1,2-dioxopropyl)-2-methoxybenzenesulfonic acid |

The adjacent carbonyl groups of the diketone moiety are electrophilic centers, making them susceptible to attack by nucleophiles. This reactivity is central to many of the compound's synthetic applications.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to one or both of the carbonyl groups. The selectivity of the addition (to C1 or C2) would depend on steric and electronic factors. Weaker nucleophiles generally favor conjugate (1,4) addition, a pathway not available to this saturated diketone, thus they will participate in 1,2-addition. youtube.com

Condensation Reactions: The compound readily undergoes condensation reactions with binucleophiles. A particularly important reaction is the condensation with hydrazine (B178648) and its derivatives to form pyrazoles. nih.govmdpi.com This reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. nih.gov

The oxidation state of the carbonyl carbons can be altered through oxidation and reduction reactions.

Reduction: The diketone can be reduced to various products depending on the reducing agent and conditions.

To Diols: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to hydroxyl groups, yielding 1-(4-methoxyphenyl)propane-1,2-diol. nist.govchemeo.com

To Keto-alcohols: Selective reduction of one carbonyl group is also possible using milder or sterically hindered reagents, or through biocatalytic methods. For instance, ketoreductases (KREDs) have shown high enantioselectivity in the reduction of similar 1,2-diketones like benzil (B1666583), suggesting that enzymatic reduction could produce chiral hydroxy-ketones or diols from this compound. researchgate.net

Oxidation: While the diketone moiety is relatively oxidized, it can undergo further oxidation. For example, under Baeyer-Villiger oxidation conditions (using a peroxy acid like m-CPBA), an oxygen atom could be inserted between the carbonyl carbons or adjacent to them, potentially leading to an anhydride (B1165640) or ester products, followed by subsequent cleavage.

Role as a Versatile Building Block in Complex Organic Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.

The ability of the 1,2-dione to react with binucleophiles is the foundation for its use in synthesizing five- and six-membered heterocyclic rings.

Pyrazoles: As mentioned previously, the Knorr pyrazole synthesis and related methods utilize the reaction of a 1,3-dicarbonyl compound with a hydrazine. This reaction is also highly effective for 1,2-diones like this compound. The reaction involves the condensation of the dione (B5365651) with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in an acidic medium, leading to the formation of a substituted pyrazole ring with good yields and often high regioselectivity. nih.govmdpi.com This pathway is a cornerstone for creating a wide array of pyrazole derivatives, which are significant scaffolds in medicinal chemistry. nih.gov

| Diketone Substrate | Reagent | Heterocyclic Product | General Conditions |

|---|---|---|---|

| This compound | Hydrazine Hydrate (H₂N-NH₂·H₂O) | 4-Methyl-3-(4-methoxyphenyl)-1H-pyrazole | Acidic medium (e.g., acetic acid), heat |

| This compound | Phenylhydrazine (Ph-NH-NH₂) | 4-Methyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | Reflux in ethanol (B145695) or acetic acid |

Chromones: The synthesis of chromones (1,4-benzopyrones) often involves the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones. researchgate.net While this compound is not this direct precursor, it can be envisioned as a starting material. A potential synthetic route could involve a rearrangement of the 1,2-dione to a 1,3-keto-aldehyde under specific conditions, which could then participate in cyclization reactions. More commonly, chromone (B188151) synthesis proceeds via methods like the Baker-Venkataraman rearrangement, which constructs the required 1,3-dicarbonyl intermediate from an ortho-hydroxyacetophenone. ijrpc.comijmrset.com

Flavones (2-phenyl-1,4-benzopyrones) are a major class of flavonoids whose synthesis is closely related to that of chromones. Established methods for flavone (B191248) synthesis include the Allan-Robinson reaction and the Baker-Venkataraman synthesis. biomedres.usnih.gov These methods typically rely on the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-3-aryl-1,3-dione intermediate. preprints.org

The integration of this compound into these schemes would likely require its conversion into the key 1,3-dione intermediate. For example, a synthetic strategy could involve the reaction of 2-hydroxyacetophenone (B1195853) with a derivative of this compound to construct the necessary framework before the final cyclization step. The dione's structure provides the core C-C-C backbone and the substituted phenyl ring required for one part of the final flavone structure.

Participation in Multicomponent Catalytic Reactions

This compound serves as a valuable building block in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. A prominent example of the utility of this diketone in MCRs is in the synthesis of quinoxaline (B1680401) derivatives. chim.itresearchgate.netnih.govnih.govorganic-chemistry.orgresearchgate.net Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. researchgate.net

The most common multicomponent approach involving this compound is its condensation reaction with various ortho-phenylenediamines. chim.it This reaction is typically catalyzed by an acid and proceeds with high efficiency to yield 2-methyl-3-(4-methoxyphenyl)quinoxaline derivatives. chim.it The reaction is versatile, allowing for a diverse range of substituents on the diamine component, thereby enabling the creation of a library of quinoxaline compounds. The general scheme for this reaction is presented below:

Scheme 1: Synthesis of Quinoxaline Derivatives from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | o-Phenylenediamine | Acid (e.g., Acetic Acid) | 2-(4-methoxyphenyl)-3-methylquinoxaline |

This reaction highlights the utility of this compound as a synthon for introducing a substituted phenyl and a methyl group into the quinoxaline core in a single, atom-economical step. The reaction can often be carried out under mild conditions, and various catalytic systems, including heterogeneous catalysts, have been developed to facilitate this transformation. chim.itnih.gov

Investigations into Reaction Mechanisms

Understanding the mechanisms by which this compound undergoes transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section delves into the photochemical pathways, electrooxidative cleavage, enolization equilibria, and transition state analyses of key reactions involving this diketone.

Aryl α-diketones, such as this compound, exhibit rich and varied photochemistry. Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state, from which it can undergo a number of transformations. A key photochemical process for ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgyoutube.comscispace.com

For this compound, there are two possible C-C bonds that can undergo α-cleavage: the bond between the two carbonyl carbons and the bond between the carbonyl carbon and the methyl group. The cleavage of the bond between the two carbonyls would lead to a 4-methoxybenzoyl radical and an acetyl radical. Subsequent decarbonylation of the 4-methoxybenzoyl radical can occur, leading to a 4-methoxyphenyl (B3050149) radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with the solvent.

Another important photochemical pathway for α-diketones is photodecarbonylation, where one or both carbonyl groups are extruded as carbon monoxide. acs.orgkyushu-u.ac.jpacs.org This process can be initiated from both the singlet and triplet excited states of the diketone. acs.orgacs.org The efficiency of intersystem crossing from the excited singlet state to the triplet state plays a significant role in determining the reaction pathway. acs.org For some aromatic α-diketones, photodecarbonylation can be a clean and efficient reaction, leading to the formation of new carbon-carbon bonds. kyushu-u.ac.jp

The electrochemical oxidation of ketones can lead to the cleavage of carbon-carbon bonds, providing an alternative to chemical oxidants for effecting such transformations. researchgate.netacs.orgrsc.orgrsc.orgnih.gov In the case of this compound, anodic oxidation can initiate a cascade of reactions leading to the cleavage of the C-C bond between the two carbonyl groups.

The mechanism of electrooxidative cleavage is thought to proceed through the initial formation of a radical cation upon one-electron oxidation at the anode. This radical cation can then undergo C-C bond cleavage. The stability of the resulting fragments will influence the preferred cleavage pathway. For this compound, cleavage of the bond between the carbonyl groups would generate a 4-methoxybenzoyl cation and an acetyl radical, or a 4-methoxybenzoyl radical and an acetyl cation, depending on the distribution of charge. These intermediates can then react further, for instance, with nucleophiles present in the reaction medium. The specific products formed will depend on the reaction conditions, including the solvent, supporting electrolyte, and electrode material. escholarship.org

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. The enol form is generated by the migration of a proton from the methyl group to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond. The position of this keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Nonpolar solvents favor the enol form; polar solvents favor the keto form. | Nonpolar solvents promote intramolecular hydrogen bonding in the enol, while polar solvents can solvate the carbonyl groups of the keto form. |

| Temperature | The effect is complex and depends on the specific system. | Changes in temperature can affect the strength of hydrogen bonds and the entropy of the system. |

| Substituents | Electron-donating groups on the aromatic ring can influence the acidity of the α-protons and the stability of the enol form. | The methoxy group in this compound is an electron-donating group. |

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the mechanisms of chemical reactions by allowing for the calculation of the energies and structures of transition states. whiterose.ac.uk For the reactions of this compound, such as its condensation with diamines to form quinoxalines, transition state analysis can provide valuable insights into the reaction pathway and the factors that control its rate and selectivity. acs.org

In the acid-catalyzed formation of quinoxalines, DFT calculations can be used to model the stepwise mechanism, which likely involves the initial protonation of a carbonyl oxygen, followed by nucleophilic attack of the diamine, and subsequent dehydration and cyclization steps. researchgate.netresearchgate.net By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. Furthermore, these computational studies can help to explain the role of the catalyst in lowering the activation barriers and facilitating the reaction. researchgate.net While specific transition state analyses for reactions of this compound are not extensively reported, the principles derived from studies of similar 1,2-diketone reactions are directly applicable. acs.org

Synthesis and Chemical Exploration of Derivatives and Analogues of 1 4 Methoxyphenyl Propane 1,2 Dione

Structural Modifications of the Aromatic Ring

The electronic nature of the aromatic ring can be systematically altered by introducing substituents that either donate or withdraw electron density. The addition of further electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, can enhance the electron density of the ring. For instance, the related compound 1-(3,4-dimethoxyphenyl)propane-1,2-dione (B4570604) incorporates a second methoxy group, which can influence the molecule's conformation and reactivity. researchgate.net Similarly, the natural product derivative 1-(4'-hydroxy-3'-methoxyphenyl) propane-1,2-dione features both a hydroxyl and a methoxy group. researchgate.net Studies on analogous structures have shown that increasing the number of methoxy groups on the phenyl ring can enhance biological activity in certain contexts. nih.gov

Conversely, the introduction of electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can significantly decrease the electron density of the aromatic ring. While direct nitration of the 1-(4-methoxyphenyl)propane-1,2-dione is not extensively detailed, the synthesis of analogous structures like 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione (B3370408) demonstrates the chemical feasibility of incorporating potent EWGs onto a phenyl ring within a similar propanedione framework. uni.luchemspider.com Such modifications are crucial for probing electronic effects on molecular interactions.

Table 1: Examples of Aromatic Ring Modifications with EDGs and EWGs

| Compound Name | Modification | Group Type | Reference |

|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)propane-1,2-dione | Addition of a second -OCH₃ group | Electron-Donating | researchgate.net |

| 1-(4'-hydroxy-3'-methoxyphenyl) propane-1,2-dione | Addition of -OH and a second -OCH₃ group | Electron-Donating | researchgate.net |

| 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione | Incorporation of a -NO₂ group on an adjacent phenyl ring (analogue) | Electron-Withdrawing | uni.luchemspider.com |

Halogenation and nitro-substitution are classical modifications used to alter a molecule's lipophilicity, metabolic stability, and electronic profile. The synthesis of halogenated derivatives, for example, can be achieved through various synthetic routes. The Claisen-Schmidt condensation to form chalcone (B49325) precursors, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, provides a key intermediate that can be further elaborated into halogenated dione (B5365651) structures. nih.gov Research on the regioselective halogenation of similar 1,3-dione systems provides established methodologies for introducing chloro- and bromo-substituents, which could be adapted for the this compound core. documentsdelivered.comresearchgate.net

Table 2: Examples of Halogenation and Nitro-Substitution in Analogues

| Compound Name | Modification | Group Type | Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Incorporation of a -F group (precursor) | Halogen (Electron-Withdrawing) | nih.gov |

| 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione | Incorporation of a -NO₂ group (analogue) | Nitro (Electron-Withdrawing) | uni.luchemspider.com |

Alterations to the Propane-1,2-dione Backbone

Modifications to the three-carbon chain of the propane-1,2-dione core allow for the exploration of steric and electronic changes in the reactive center of the molecule.

Homologation, or the extension of a carbon chain, can be seen in the synthesis of 1,3-dione analogues like 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (B3055168). sigmaaldrich.com In this structure, a methylene (B1212753) (-CH₂-) group separates the two carbonyl carbons, altering the spacing and reactivity of the dicarbonyl unit compared to the parent 1,2-dione.

The incorporation of heteroatoms, such as nitrogen or oxygen, into the backbone creates fundamentally different molecular scaffolds. A notable example involves the Michael addition of 1H-1,2,4-triazole to a chalcone precursor, yielding 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com This reaction directly incorporates a nitrogen-rich heterocyclic ring into the propane (B168953) backbone. Furthermore, the systematic synthesis of various heteroaryl 1,2-diketones, where one of the aryl groups is replaced by a heteroaromatic ring, demonstrates a broad strategy for incorporating heteroatoms to create diverse chemical libraries. utrgv.edu

Table 3: Examples of Propane Backbone Alterations

| Compound Name | Modification Type | Description | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | Homologation | Conversion from a 1,2-dione to a 1,3-dione. | sigmaaldrich.com |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Heteroatom Incorporation | Addition of a triazole ring to the C3 position. | mdpi.com |

| Generic Heteroaryl 1,2-Diketones | Heteroatom Incorporation | Replacement of an aryl group with a heteroaryl ring. | utrgv.edu |

The introduction of chirality into the this compound framework opens avenues for stereoselective interactions. A fascinating example is found in the closely related 1-(3,4-dimethoxyphenyl)propane-1,2-dione, which exhibits axial chirality. researchgate.net In this molecule, the distal carbonyl group is displaced from the plane of the aromatic ring and the proximal carbonyl group, creating a stereogenic C-C axis. researchgate.net

More commonly, stereogenic centers can be created by chemical reactions on the backbone. The aforementioned synthesis of the triazole adduct 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one creates a chiral center at the C3 position of the propane chain. mdpi.com Additionally, the reduction of the parent dione leads to 1-(4-methoxyphenyl)propane-1,2-diol, a related compound that possesses two stereogenic centers at the C1 and C2 positions, giving rise to diastereomers (e.g., threo and erythro). nih.govebi.ac.uk

Table 4: Examples of Stereogenic Center Introduction

| Compound Name | Type of Chirality | Description | Reference |

|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)propane-1,2-dione | Axial Chirality | A stereogenic C-C axis arises from non-planar conformation. | researchgate.net |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Point Chirality | A chiral center is created at the C3 position. | mdpi.com |

| 1-(4-Methoxyphenyl)propane-1,2-diol | Point Chirality | Two chiral centers are present at C1 and C2. | nih.govebi.ac.uk |

Design and Synthesis of Chemically Relevant Analogues

The design and synthesis of analogues based on the this compound structure are often driven by the search for compounds with specific functions. For example, a series of 1-(4-methoxyphenyl)-1,2-hydroxymethyl-p-carborane derivatives were designed and synthesized as potential anti-proliferative agents. nih.gov This work highlights a sophisticated analogue design where the entire propane-1,2-dione moiety is replaced by a carborane cage, demonstrating a significant departure from the parent structure to achieve a targeted biological effect. nih.gov

Furthermore, the development of synthetic methodologies to produce libraries of related compounds, such as the heteroaryl 1,2-diketones, underscores the importance of this chemical class as versatile building blocks. utrgv.edu These diketones can serve as intermediates in the synthesis of more complex heterocyclic systems through condensation reactions. utrgv.edu The synthesis of various 1,3-diones, such as 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione and its derivatives, also represents the creation of chemically relevant analogues with different chelation and reactivity profiles compared to the original 1,2-dione. sigmaaldrich.com

Table of Compounds

Bis-Aryl Diketones

The synthesis of bis-aryl diketones from this compound, where an additional aryl group is introduced at the methyl position (C3), presents a synthetic challenge. Direct arylation of the C3 position is not a commonly reported transformation for this specific substrate. However, established methodologies in dicarbonyl chemistry suggest potential indirect pathways to achieve such structures.

One speculative approach could involve an initial functionalization of the methyl group, for example, through halogenation to form a 3-halo-1-(4-methoxyphenyl)propane-1,2-dione intermediate. This intermediate could then potentially undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate arylboronic acid or organostannane reagent to introduce the second aryl group. This multi-step process would be necessary to overcome the lower reactivity of the methyl group towards direct arylation.

Another theoretical route could involve the generation of an enolate at the C3 position under strongly basic conditions, followed by reaction with a diaryliodonium salt as an electrophilic arylating agent. The feasibility and efficiency of these hypothetical routes would require experimental validation.

Given the synthetic complexities, the direct synthesis of bis-aryl diketones from this compound is not well-documented in the scientific literature. Research in this area would be foundational in expanding the synthetic utility of this diketone.

Table 1: Potential Bis-Aryl Diketone Derivatives and Synthetic Strategies

| Target Compound | Potential Synthetic Strategy | Key Intermediates |

| 1-(4-Methoxyphenyl)-3-phenylpropane-1,2-dione | Halogenation followed by Suzuki/Stille coupling | 3-Halo-1-(4-methoxyphenyl)propane-1,2-dione |

| 1,3-Bis(4-methoxyphenyl)propane-1,2-dione | Enolate formation followed by arylation | Enolate of this compound |

Substituted Propanediones with Extended Conjugation

The extension of the π-conjugated system of this compound can be readily achieved through well-established condensation and olefination reactions involving the active methyl group and the carbonyl functionalities. These reactions lead to the formation of α,β-unsaturated systems, thereby increasing the electronic conjugation of the molecule.

Claisen-Schmidt and Knoevenagel Condensations:

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely used method for the synthesis of chalcones and other α,β-unsaturated ketones. wikipedia.org In this reaction, an enolizable ketone reacts with an aromatic aldehyde in the presence of a base or acid catalyst. The methyl group of this compound, being adjacent to a carbonyl group, is sufficiently acidic to be deprotonated by a moderately strong base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy dicarbonyl intermediate yields a propanedione derivative with an extended conjugated system.

A related reaction, the Knoevenagel condensation, involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org The methyl group of the starting diketone can be considered an active methylene compound in this context. The reaction is typically catalyzed by a weak base. wikipedia.org

For example, the reaction of this compound with a substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-chlorobenzaldehyde) under basic conditions (e.g., NaOH or KOH in ethanol) would be expected to yield the corresponding 3-aryl-1-(4-methoxyphenyl)prop-2-ene-1,2-dione.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.org This reaction can be employed to convert one of the carbonyl groups of this compound into a double bond, thereby extending the conjugation. The reaction of the diketone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace one of the carbonyl oxygens with a methylene group, forming a conjugated enone. The choice of the ylide allows for the introduction of various substituents on the newly formed double bond.

The regioselectivity of the Wittig reaction on an unsymmetrical diketone like this compound would be an important consideration. Steric and electronic factors would influence which carbonyl group reacts preferentially. The ketone at the C1 position, being adjacent to the aromatic ring, might exhibit different reactivity compared to the C2 ketone.

Table 2: Examples of Substituted Propanediones with Extended Conjugation

| Reaction Type | Reactant | Product Structure | Expected Product Name |

| Claisen-Schmidt | Benzaldehyde | 1-(4-Methoxyphenyl)-3-phenylprop-2-ene-1,2-dione | |

| Claisen-Schmidt | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-ene-1,2-dione | |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-(4-Methoxyphenyl)but-3-ene-1,2-dione | |

| Wittig Reaction | Benzylidenetriphenylphosphorane | 1-(4-Methoxyphenyl)-3-phenylbut-3-ene-1,2-dione |

The synthesis of these derivatives with extended conjugation opens up possibilities for exploring their photophysical properties and potential applications in materials science and medicinal chemistry. Further research into these synthetic transformations would provide a more comprehensive understanding of the chemical reactivity of this compound.

Coordination Chemistry and Ligand Properties of 1 4 Methoxyphenyl Propane 1,2 Dione

Complexation Behavior with Transition Metals

1-(4-Methoxyphenyl)propane-1,2-dione readily forms stable complexes with a variety of transition metals, including but not limited to Nickel(II), Copper(II), Cobalt(II), Iron(III), and Zinc(II). The coordination typically occurs through the deprotonated enolate form of the ligand, where the two oxygen atoms act as a bidentate chelating agent, forming a stable six-membered ring with the metal ion.

The synthesis of metal complexes with this compound generally involves the reaction of the diketone with a corresponding metal salt in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. Common metal precursors include chlorides, nitrates, acetates, or sulfates of the desired transition metal.

A general synthetic route can be represented as follows:

n L-H + MCln → M(L)n + n HCl

Where L-H represents the this compound ligand and M is the transition metal. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or a mixture of water and an organic solvent. The pH of the reaction mixture is often adjusted to promote the formation of the complex. The resulting metal complexes are often colored crystalline solids and can be isolated by filtration and purified by recrystallization. For instance, Ni(II) complexes with similar β-diketones have been synthesized by reacting the ligand with nickel(II) chloride hexahydrate. chemijournal.com Similarly, Co(II) and Zn(II) complexes have been prepared using their respective chloride or acetate (B1210297) salts. nih.gov Fe(III) complexes are typically synthesized from iron(III) chloride.

In its complexes with transition metals, this compound almost invariably acts as a bidentate chelating ligand, coordinating through the two oxygen atoms of its dicarbonyl moiety. This forms a stable six-membered chelate ring with the central metal ion. The ligand exists in a keto-enol tautomerism, and it is the enolate form that participates in the coordination.

The stoichiometry of the resulting complexes is dependent on the oxidation state and coordination number of the central metal ion. For divalent metal ions like Ni(II), Cu(II), Co(II), and Zn(II), the most common stoichiometry is 1:2 (metal:ligand), forming neutral complexes of the type ML₂. In some cases, additional solvent molecules (e.g., water, pyridine) may coordinate to the metal center, leading to higher coordination numbers and stoichiometries such as ML₂(H₂O)₂. For trivalent metal ions like Fe(III), the stoichiometry is typically 1:3, resulting in a neutral ML₃ complex.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Complex Formula (L = deprotonated ligand) |

| Ni(II) | 1:2 | NiL₂ or [NiL₂(H₂O)₂] |

| Cu(II) | 1:2 | CuL₂ |

| Co(II) | 1:2 | CoL₂ or [CoL₂(H₂O)₂] |

| Fe(III) | 1:3 | FeL₃ |

| Zn(II) | 1:2 | ZnL₂ |

Structural Elucidation of Metal-Diketone Complexes

The structural analysis of metal complexes of this compound relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. These methods provide detailed insights into the coordination geometry, stereochemistry, and the nature of the metal-ligand interactions.

The coordination geometry around the central metal ion in these complexes is determined by the electronic configuration of the metal and the steric and electronic properties of the ligand.

Ni(II) and Co(II) Complexes: For Ni(II) (d⁸) and Co(II) (d⁷) complexes with a 1:2 stoichiometry, an octahedral geometry is commonly observed, with two water or other solvent molecules occupying the axial positions. chemijournal.comneliti.com This results in a trans-octahedral arrangement. The magnetic moments for such Ni(II) complexes are typically in the range of 2.9–3.3 B.M., consistent with a high-spin octahedral configuration. chemijournal.com For Co(II) complexes, magnetic moments are generally in the range of 4.6-5.3 B.M., also indicative of a high-spin octahedral geometry. neliti.com

Cu(II) Complexes: Cu(II) (d⁹) complexes often exhibit a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect. In a typical CuL₂ complex, the four oxygen atoms from the two diketonate ligands form the square plane around the copper ion. mdpi.com

Fe(III) Complexes: Fe(III) (d⁵) complexes with a 1:3 stoichiometry adopt a regular octahedral geometry, with the three bidentate ligands arranged around the iron center.

Zn(II) Complexes: Zn(II) (d¹⁰) complexes, lacking ligand field stabilization effects, can adopt either tetrahedral or octahedral geometries. With β-diketone ligands, both have been observed, with the octahedral geometry being facilitated by the coordination of additional solvent molecules. nih.gov

The interaction between the transition metal and the this compound ligand is primarily a coordinate covalent bond between the metal ion (a Lewis acid) and the oxygen atoms of the deprotonated ligand (a Lewis base). The strength and nature of these bonds can be probed by various spectroscopic techniques.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the diketone to the metal. The C=O and C=C stretching vibrations of the free ligand are altered upon complexation. Typically, the ν(C=O) band shifts to a lower frequency, while the ν(C=C) band may shift to a higher frequency, indicating the delocalization of electron density within the chelate ring.

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. For example, octahedral Ni(II) complexes typically show two to three spin-allowed d-d transitions. nih.gov The positions of these bands can be used to calculate ligand field parameters.

For complexes where single crystals can be obtained, X-ray crystallography provides precise information on bond lengths and angles. For instance, in related Cu(II) β-diketonate complexes, the Cu-O bond lengths are typically in the range of 1.92-1.95 Å. mdpi.com

Typical Spectroscopic and Structural Data for Related Metal-β-Diketonate Complexes

| Metal Complex Type | Geometry | Typical M-O Bond Length (Å) | Key IR Bands (cm⁻¹) ν(C=O) | Magnetic Moment (μeff, B.M.) |

| [NiL₂(H₂O)₂] | Octahedral | 2.00 - 2.10 | ~1580 - 1620 | 2.9 - 3.3 |

| [CuL₂] | Distorted Square Planar | 1.92 - 1.95 | ~1590 - 1630 | 1.7 - 2.2 |

| [CoL₂(H₂O)₂] | Octahedral | 2.05 - 2.15 | ~1580 - 1620 | 4.6 - 5.3 |

| [FeL₃] | Octahedral | 1.98 - 2.05 | ~1570 - 1610 | ~5.9 |

| [ZnL₂] | Tetrahedral/Octahedral | 1.95 - 2.10 | ~1580 - 1620 | Diamagnetic |

Influence of Ligand Structure on Complex Stability and Reactivity

The structure of this compound, particularly the presence of the para-methoxy substituent on the phenyl ring, has a notable influence on the stability and reactivity of its metal complexes. The methoxy (B1213986) group is an electron-donating group, which can increase the electron density on the aromatic ring and, through resonance, on the carbonyl oxygen atoms of the diketonate moiety.

This increased electron density on the coordinating oxygen atoms can lead to stronger metal-ligand bonds, thereby enhancing the thermodynamic stability of the complexes. Studies on the stability constants of metal complexes with substituted β-diketones have shown that electron-donating groups on the ligand generally lead to more stable complexes.

The steric bulk of the methoxyphenyl group can also play a role in the stereochemistry and reactivity of the complexes. While not excessively bulky, it can influence the packing of the complexes in the solid state and may affect the accessibility of the metal center to other reacting species, thereby modulating the reactivity of the complex. Furthermore, the methoxy group can potentially act as an additional, albeit weak, coordination site, especially in the formation of polynuclear or heterometallic complexes. researchgate.netmdpi.com

Electronic Effects of the Methoxyphenyl Group

The methoxyphenyl group in this compound exerts a significant electronic influence on the molecule's coordination properties. The methoxy group (-OCH₃) is a potent electron-donating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. This electron donation increases the electron density on the phenyl ring and, by extension, on the dicarbonyl moiety.

This enhanced electron density on the coordinating oxygen atoms of the dione (B5365651) strengthens the ligand-to-metal bond. A higher electron density on the ligand allows for more effective donation to the metal center, leading to the formation of more stable coordination complexes. This principle is a cornerstone of coordination chemistry, where the electronic nature of the ligand dictates the strength and stability of the resulting metal complex.

The electron-donating nature of the methoxy group can also influence the redox properties of the resulting metal complexes. By pushing electron density onto the metal center, the methoxy group can make the metal more susceptible to oxidation. This modulation of the metal's redox potential is a critical aspect in the design of catalysts, where the ease of oxidation and reduction of the metal center can be a key determinant of catalytic activity.

Research on related compounds, such as meso-tetra(para-methoxyphenyl)porphyrin cobalt(II), has demonstrated the influence of the methoxyphenyl group on the electronic properties of coordination compounds. researchgate.net The study of such complexes helps in understanding how substituents on the ligand framework can be used to tune the electronic structure and reactivity of the metal center.

Steric Hindrance and Ligand Field Modulation

While the electronic effects of the methoxyphenyl group are significant, its steric bulk also plays a crucial role in the coordination chemistry of this compound. The presence of the relatively large methoxyphenyl group can introduce steric hindrance around the metal center. This steric crowding can influence the coordination number and geometry of the resulting complex.

For instance, the bulky nature of the ligand may favor the formation of complexes with lower coordination numbers, as it can prevent the approach of additional ligands to the metal center. The steric interactions between multiple ligands can also lead to distorted coordination geometries, moving away from ideal octahedral or tetrahedral arrangements. The interplay between steric and electronic effects ultimately determines the final structure of the coordination complex.

The ligand field, which describes the arrangement of d-orbitals of the metal ion in the presence of the ligands, is also modulated by these steric factors. The degree of steric hindrance can affect the splitting of the d-orbitals, which in turn influences the magnetic and spectroscopic properties of the complex. For example, significant steric strain can lead to a weaker ligand field, which can affect the spin state of the metal ion in the complex. The study of how steric hindrance affects the coordination sphere of metal ions is an active area of research, with implications for the design of catalysts and functional materials. researchgate.net

Application of Coordination Complexes in Catalysis and Materials Science

The unique electronic and steric properties imparted by the this compound ligand make its coordination complexes promising candidates for applications in catalysis and materials science.

In the realm of catalysis , the ability to tune the electronic environment of a metal center is paramount. The electron-donating methoxyphenyl group can enhance the catalytic activity of a metal complex in certain reactions. For example, in oxidation catalysis, a more electron-rich metal center can be more readily oxidized, facilitating the catalytic cycle. Conversely, in reactions where a more electrophilic metal center is required, the electron-donating nature of the ligand might be less desirable. The potential for these complexes in catalytic applications is highlighted by studies on similar compounds, such as the use of palladium complexes with Schiff base ligands derived from 4-methoxysalicylidene in Mizoroki-Heck reactions. researchgate.net Furthermore, platinum catalysts modified with related phenyl-propane-dione compounds have been investigated for enantioselective hydrogenation reactions. researchgate.net

In materials science , the coordination complexes of this compound could find use in the development of new materials with interesting optical, electronic, or magnetic properties. The nature of the ligand and the metal ion can be systematically varied to fine-tune these properties. For example, the incorporation of aromatic rings, such as the methoxyphenyl group, can lead to materials with interesting photoluminescent properties. The potential for creating novel materials is vast, with applications ranging from sensors and molecular switches to new types of magnetic materials. The study of copper(II) complexes with related trifluoromethyl methoxyphenyl-substituted β-diketones has shown promise for their biological activity, suggesting another avenue for the application of such coordination complexes. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl Propane 1,2 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering precise information about the atomic connectivity and chemical environment of nuclei.

The proton (¹H) NMR spectrum of 1-(4-Methoxyphenyl)propane-1,2-dione provides critical information regarding the number, environment, and connectivity of hydrogen atoms in the molecule. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent reveals a distinct set of signals that correspond to the different types of protons present. chemicalbook.com

The aromatic protons on the methoxyphenyl ring are split into two multiplets, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2' and H-6') are deshielded by the electron-withdrawing effect of the carbonyl and resonate further downfield compared to the protons meta to the carbonyl group (H-3' and H-5'), which are adjacent to the electron-donating methoxy (B1213986) group. chemicalbook.com

The methoxy group (-OCH₃) protons appear as a sharp singlet, shifted downfield due to the electronegativity of the adjacent oxygen atom. Similarly, the acetyl group (-COCH₃) protons also present as a singlet, with its chemical shift influenced by the adjacent carbonyl group. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl (CH₃CO) | 2.50 | Singlet | 3H |

| Methoxy (CH₃OAr) | 3.88 | Singlet | 3H |

| Aromatic (H-3', H-5') | 6.88-7.02 | Multiplet | 2H |

The two carbonyl carbons are the most deshielded and will appear furthest downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate between 114 and 165 ppm. The carbon atom attached to the methoxy group (C-4') will be significantly deshielded due to the oxygen's electronegativity. The quaternary carbon of the aromatic ring attached to the propanedione moiety (C-1') will also be found in this region. The protonated aromatic carbons (C-2', C-6', C-3', C-5') will have distinct shifts influenced by their position relative to the substituents. The methoxy carbon (-OCH₃) typically appears around 55 ppm, while the acetyl methyl carbon (-COCH₃) is expected in the 25-30 ppm range.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a strong correlation between the aromatic protons at ~7.95 ppm (H-2'/H-6') and those at ~6.95 ppm (H-3'/H-5'), confirming their adjacency on the benzene ring. No other cross-peaks are expected, as the methoxy and acetyl protons are isolated singlets.

The acetyl protons (~2.50 ppm) correlating to both the acetyl carbonyl carbon and the adjacent benzoyl carbonyl carbon.

The methoxy protons (~3.88 ppm) correlating to the aromatic C-4' carbon.

The aromatic protons H-2'/H-6' (~7.95 ppm) correlating to the benzoyl carbonyl carbon, C-4', and C-3'/C-5'.

The aromatic protons H-3'/H-5' (~6.95 ppm) correlating to C-1' and C-2'/C-6'.

Analysis of a related compound, 1-(4'-hydroxy-3'-methoxyphenyl)propane-1,2-dione, demonstrates how these correlations definitively establish the molecular framework. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated electronic systems within the molecule.

The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com The most prominent features are the strong absorptions corresponding to the two carbonyl groups. The presence of two distinct C=O stretching bands (at 1708 cm⁻¹ and 1655 cm⁻¹) suggests that the two carbonyl groups are in slightly different chemical environments, likely due to electronic effects and potential rotational isomerism.

The spectrum also shows characteristic peaks for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption at 1261 cm⁻¹ is typical for the C-O stretching of an aryl ether.

Table 2: Key IR Absorption Bands for this compound chemicalbook.com

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 2935 | C-H Stretch | Aliphatic (Methyl) |

| 1708 | C=O Stretch | Carbonyl (likely acetyl) |

| 1655 | C=O Stretch | Carbonyl (likely benzoyl) |

| 1597, 1571, 1509 | C=C Stretch | Aromatic Ring |

| 1261 | C-O Stretch | Aryl Ether |

| 1152 | C-O Stretch | Aryl Ether |

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to be dominated by absorptions arising from its conjugated system, which includes the benzene ring and the adjacent carbonyl group.

While a specific spectrum for this compound was not found, data from the closely related chalcone (B49325), 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption (λₘₐₓ) at 342 nm. researchgate.net This absorption is attributed to an n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net Given the similar 4-methoxyphenyl (B3050149) ketone chromophore in this compound, a similar absorption in the UV region is anticipated, reflecting the electronic conjugation between the aromatic ring, the methoxy group, and the dicarbonyl moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in structural confirmation. For this compound and its derivatives, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are employed to generate ions, while High-Resolution Mass Spectrometry (HRMS) provides precise mass data, confirming elemental compositions.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). libretexts.org This process not only forms a molecular ion (M•+) but also imparts significant internal energy, leading to extensive and often predictable fragmentation. libretexts.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For aromatic ketones and ethers, fragmentation often involves cleavage of bonds adjacent to the carbonyl group and the ether linkage. acs.org

The fragmentation pathways of methoxyphenyl derivatives under EI conditions have been studied, revealing characteristic losses. Common fragmentation routes include the loss of alkyl radicals from the ether group and cleavage related to the carbonyl function. nih.govnih.gov For instance, in related methoxyphenyl compounds, the fragmentation is heavily influenced by the methoxy group. nih.gov Studies on α,β-unsaturated aromatic ketones show that major fragmentation reactions include the loss of benzene and styrene (B11656) moieties, with the specific pathway influenced by the electronic nature of substituents on the aromatic rings. acs.orgnih.gov

A key fragmentation pathway for many methoxyphenyl derivatives involves the formation of a stable methoxybenzyl (or tropylium) cation. For example, in the EI mass spectrum of the related compound 1-(4-methoxyphenyl)-2-propanone, a major fragment observed is the methoxybenzyl cation at m/z 121, formed by the loss of the acetyl radical. bohrium.com

Electrospray Ionization (ESI) is a soft ionization technique, typically used for analyzing polar and less volatile molecules from a liquid phase. It generally produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. This is particularly useful for unequivocally determining the molecular weight of the parent compound. ESI-MS/MS studies on compounds with alkoxy-phenyl groups, like trimethoprim, have shown that fragmentation can proceed through both even-electron ions and radical cations, with characteristic losses of small neutral molecules like methane (B114726) (CH4). researchgate.net For this compound, ESI would be expected to generate a strong signal for the protonated molecule [C10H10O3+H]+, allowing for precise molecular weight determination.

| Precursor Compound | Key Fragment (m/z) | Proposed Structure/Loss |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-propanone | 121 | [M - •COCH3]+ (Methoxybenzyl cation) |

| 1-(p-Methoxyphenyl)-1-propanone | 135 | [M - C2H5]+ (Anisoyl cation) |

| Chalcone Derivatives (general) | Varies | Loss of benzene or styrene |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). youtube.com This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its unique elemental formula. youtube.com This capability is invaluable for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).

For this compound (C10H10O3), the theoretical exact mass of the neutral molecule is 178.06299 Da. An HRMS analysis would aim to detect the molecular ion or a protonated molecule with an m/z value extremely close to this theoretical calculation. For example, the protonated molecule [M+H]+ would have a theoretical m/z of 179.07027. Observing this ion with high mass accuracy would provide unambiguous confirmation of the compound's elemental composition. This level of precision is crucial for validating synthetic products and for identifying unknown compounds in complex mixtures. purdue.edu

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. contractlaboratory.com By analyzing the pattern of diffracted X-rays, researchers can deduce detailed information about bond lengths, bond angles, and the packing of molecules within a crystal lattice. iastate.edu

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information for a molecule. jst.go.jp By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically resolved into a precise three-dimensional model of the electron density, and thus the atomic positions. mdpi.com

For example, the crystal structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, shows a triclinic crystal system (space group P1) with two molecules in the asymmetric unit. uomphysics.net The packing is characterized by intramolecular O–H···O hydrogen bonds. uomphysics.net In another derivative, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, the molecule crystallizes in a monoclinic system (space group P21/c), and the crystal structure is stabilized by C—H···O hydrogen bonds that link molecules into chains. nih.gov

Studies on a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives demonstrate how subtle changes in molecular structure can lead to vastly different crystal packing arrangements, including infinite three-dimensional networks and ladder-shaped sheets, driven by various N–H···O hydrogen bonds. mdpi.com The analysis of these derivatives highlights the importance of non-covalent interactions, such as hydrogen bonds and C–H···π interactions, in stabilizing the crystal lattice. mdpi.comnih.gov

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|

| 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Triclinic | P1 | Intramolecular O–H···O hydrogen bonds | uomphysics.net |

| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Monoclinic | P21/c | Intermolecular C—H···O hydrogen bonds | nih.gov |

| N-(4-methoxyphenyl)picolinamide | Monoclinic | P21/n | Intramolecular hydrogen bonds, C–H···π interactions | nih.gov |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate | Monoclinic | P21/n | Intermolecular N–H···O and C–H···O hydrogen bonds | nih.gov |

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. contractlaboratory.com Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. malvernpanalytical.com

The primary application of PXRD is qualitative phase identification. malvernpanalytical.com By comparing the experimental diffraction pattern of an unknown material to a database of known patterns, the crystalline phases present in the sample can be identified. This is crucial for confirming the identity of a synthesized compound, checking for impurities, and identifying different polymorphic forms. malvernpanalytical.comresearchgate.net While determining a crystal structure from powder data is more challenging for organic compounds than for inorganic ones, it is still a valuable tool, especially when single crystals are unavailable. jst.go.jpaip.org The technique is widely used in the pharmaceutical industry to characterize the solid-state forms of active ingredients, as different polymorphs can have different physical properties. researchgate.net

Complementary Analytical Techniques for Material Characterization